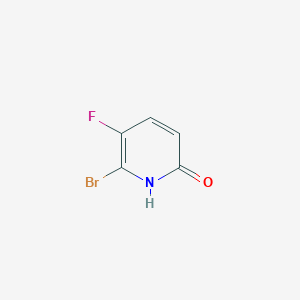

6-bromo-5-fluoropyridin-2(1H)-one

描述

Structural Significance within the 2-Pyridone Chemical Class

The 2-pyridone scaffold is a privileged structure in medicinal chemistry and materials science due to its ability to act as both a hydrogen bond donor and acceptor. nih.govnih.govresearchgate.net This dual nature facilitates interactions with biological targets and influences the physicochemical properties of molecules, such as solubility and metabolic stability. nih.govnih.govresearchgate.net The introduction of halogen atoms, specifically bromine and fluorine, at the 6- and 5-positions of the pyridone ring in 6-bromo-5-fluoropyridin-2(1H)-one, further enhances its utility.

The electronic properties of the pyridone ring are significantly influenced by these halogen substituents. The electron-withdrawing nature of the fluorine and bromine atoms can affect the reactivity of the ring, making certain positions more susceptible to nucleophilic or electrophilic attack. rsc.org This allows for selective chemical modifications, a crucial aspect in the design of complex molecules. The differential reactivity of the C-Br and C-F bonds also offers opportunities for sequential, site-selective cross-coupling reactions, a powerful tool in modern synthetic chemistry. ossila.com

Historical Context and Evolution of Pyridone Chemistry

The study of pyridine (B92270) chemistry dates back to the late 19th century. In the 1840s, physician and chemist Thomas Anderson first isolated pyridine by heating animal bones. acs.org Its structure, analogous to benzene (B151609) with a nitrogen atom replacing a methine group, was later elucidated by Wilhelm Körner and James Dewar. acs.orgwikipedia.org The first significant synthesis of a pyridine derivative was developed by Arthur Rudolf Hantzsch in 1881. acs.orgwikipedia.org Later, in 1924, Aleksei Chichibabin developed an improved method for pyridine synthesis which is still in use today. acs.orgwikipedia.org

The synthesis of 2-pyridones, a tautomeric form of 2-hydroxypyridine, has evolved significantly over the decades. wikipedia.org Early methods often involved the cyclization of 1,3-dicarbonyl compounds with cyanoacetamide in the Guareschi-Thorpe condensation. wikipedia.org Over time, more sophisticated and efficient methods have been developed, including transition metal-catalyzed reactions, multicomponent reactions, and rearrangements of pyridine-N-oxides. nih.goviipseries.org These advancements have made a wide array of substituted pyridones, including halogenated derivatives, more accessible for research and development. iipseries.org

Current Research Landscape and Academic Relevance of Halogenated Pyridones

Halogenated pyridones are currently a major focus of research, particularly in the field of drug discovery. frontiersin.orgnih.gov They are recognized as important building blocks for the synthesis of novel pharmaceutical agents. innovareacademics.in The presence of halogens can lead to enhanced biological activity, improved metabolic stability, and better membrane permeability of drug candidates.

Recent studies have highlighted the use of halogenated pyridones in the development of inhibitors for various enzymes, showcasing their potential in treating a range of diseases. nih.govnih.gov For instance, pyridone derivatives have been investigated for their anticancer and antibacterial properties. iipseries.orgnih.gov The ability to fine-tune the electronic and steric properties of the pyridone core through halogenation makes these compounds highly versatile scaffolds for the design of targeted therapies. frontiersin.org Furthermore, the unique reactivity of halogenated pyridones makes them valuable intermediates in the synthesis of complex natural products and functional materials. ossila.com The ongoing exploration of new synthetic methodologies continues to expand the chemical space accessible from these versatile building blocks. nih.govacs.org

Structure

3D Structure

属性

IUPAC Name |

6-bromo-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYIPXWXHNYJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300209 | |

| Record name | 6-Bromo-5-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-21-2 | |

| Record name | 6-Bromo-5-fluoro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 5 Fluoropyridin 2 1h One

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridones

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridone systems. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. youtube.com The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack. youtube.comyoutube.com In 6-bromo-5-fluoropyridin-2(1H)-one, the pyridine (B92270) nitrogen and the carbonyl group make the ring electrophilic and thus susceptible to SNAr reactions. youtube.com

In dihalogenated pyridines, the site of nucleophilic attack is determined by a combination of factors, including the electronegativity of the halogen and its ability to act as a leaving group.

Fluorine as the site of substitution : The high electronegativity of fluorine makes the carbon atom it is attached to (C-5) highly electrophilic and susceptible to nucleophilic attack. This is often the rate-determining step in SNAr reactions. youtube.com In many cases involving polyhalogenated heterocycles, the C-F bond is preferentially attacked by nucleophiles over C-Br bonds. For instance, in the related compound 5-bromo-2-fluoropyridine, the fluorine substituent is favored for nucleophilic aromatic substitution. ossila.com

Bromine as the site of substitution : Conversely, bromide is a better leaving group than fluoride (B91410). However, the reactivity in SNAr is more commonly dictated by the stability of the intermediate formed upon nucleophilic attack. In some systems, such as 5-bromo-6-fluoropyridin-3-ol, the bromine atom is more readily substituted by amines under specific conditions.

For this compound, the relative reactivity depends heavily on the reaction conditions and the nature of the nucleophile. The electron-withdrawing character of both halogens activates the ring, but their positions relative to the ring nitrogen and carbonyl group finely tune the electrophilicity of the C-5 and C-6 positions.

Achieving selectivity in the functionalization of dihalogenated pyridones is a significant challenge in synthetic chemistry. The regiochemical outcome of SNAr reactions is influenced by the electronic landscape of the molecule. Computational models, such as those analyzing the Lowest Unoccupied Molecular Orbital (LUMO), can help predict which halogen is more likely to be substituted. wuxibiology.com The position ortho or para to an electron-withdrawing group is typically the most activated site for nucleophilic attack. In this compound, both halogens are ortho or para to the activating carbonyl and ring nitrogen functions, leading to a complex reactivity profile that can often be guided by carefully chosen reaction conditions.

Electrophilic Substitution Reactions on the Pyridone Ring System

While the pyridone ring is generally more susceptible to nucleophilic attack due to the influence of the ring nitrogen, electrophilic substitution is also possible. The pyridone tautomer is relatively electron-rich compared to pyridine itself, which can facilitate electrophilic attack. However, the presence of two strongly deactivating halogen atoms (bromo and fluoro) on the ring makes electrophilic substitution on this compound challenging. Any such reaction would likely require harsh conditions, and the regioselectivity would be directed by the combined influence of the activating hydroxyl/carbonyl group and the deactivating halogens.

Tautomeric Effects on Reactivity and Reaction Pathways

This compound exists in equilibrium with its tautomeric form, 5-bromo-6-fluoropyridin-2-ol. nih.gov This tautomerism plays a crucial role in its reactivity.

Pyridone Tautomer : The 2(1H)-one form possesses a carbonyl group and an N-H bond. The carbonyl group strongly activates the ring towards nucleophilic attack, particularly at the C-6 position.

Pyridinol Tautomer : The 2-ol form has a hydroxyl group, which is a strong activating group for electrophilic aromatic substitution. The aromatic character of this tautomer is more pronounced.

The position of the tautomeric equilibrium can be influenced by factors such as the solvent, pH, and temperature. This allows for the possibility of selectively reacting one tautomer over the other by carefully controlling the reaction conditions, thereby directing the reaction down different pathways (e.g., N-alkylation on the pyridone vs. O-alkylation on the pyridinol).

Metal-Mediated and Catalytic Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyridones are excellent substrates for these transformations.

In contrast to SNAr reactions where fluorine can be the preferred site of reaction, palladium-catalyzed cross-coupling reactions typically show high selectivity for the heavier halogen. baranlab.org The oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step, and the reactivity order is generally I > Br > Cl >> F. libretexts.org This differential reactivity allows for the selective functionalization of the C-Br bond in this compound while leaving the C-F bond intact for subsequent transformations.

Suzuki-Miyaura Reaction: This reaction couples the bromopyridone with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. libretexts.org It is widely used to synthesize biaryl compounds. The reaction is catalyzed by a palladium complex in the presence of a base. nih.govmdpi.com While specific examples for this compound are not detailed in the provided results, the reaction is broadly applicable to bromo-pyridines. rsc.org

Heck Reaction: The Heck reaction couples the bromopyridone with an alkene to form a new C-C bond with high trans selectivity. organic-chemistry.org This method is valuable for synthesizing substituted styrenes and other vinylated aromatics. The reaction typically employs a palladium catalyst and a base. beilstein-journals.org

Sonogashira Reaction: This reaction involves the coupling of the bromopyridone with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce alkynyl-substituted pyridones. soton.ac.uknih.govrsc.org Studies on the closely related 6-bromo-3-fluoro-2-pyridinecarbonitrile have shown that Sonogashira coupling proceeds efficiently at the bromine position. soton.ac.ukresearchgate.net

The table below summarizes typical conditions for these cross-coupling reactions as applied to related bromo-heterocyclic systems, which can be adapted for this compound.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions | Ref. |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₃PO₄ | Toluene, n-Butanol | 80-100 °C | nih.govrsc.orgnih.gov |

| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂/ligand | Et₃N, K₂CO₃ | DMA, Toluene | 130 °C | organic-chemistry.orgbeilstein-journals.org |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene, EtOH | Room Temp. - Reflux | soton.ac.uknih.gov |

Rearrangement Reactions

Another potential rearrangement pathway for pyridinone derivatives involves the corresponding N-oxides. Pyridine N-oxides are known to undergo rearrangement reactions, such as the Boekelheide reaction, to afford functionalized pyridines. If this compound were to be converted to its N-oxide derivative, it could potentially undergo rearrangements to introduce new functional groups onto the pyridine ring.

Electrochemical methods have also been shown to induce rearrangement reactions in heterocyclic compounds. For example, an electrochemical method has been developed for the single-carbon insertion into polysubstituted pyrroles to yield pyridine derivatives, a process that involves a distonic radical cation intermediate. scitechdaily.com This highlights the potential for electrochemical methods to effect novel rearrangements in related heterocyclic systems like this compound.

Radical Reaction Pathways and Their Chemical Implications

The bromine atom in this compound is a key functional group that can participate in radical reactions. Radical dehalogenation, typically using a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor such as tributyltin hydride, is a classic method for removing a halogen and replacing it with a hydrogen atom. This transformation would yield 5-fluoropyridin-2(1H)-one.

More complex transformations can be initiated through radical pathways. For example, radical cyclization of ortho-bromophenyl-substituted pyrrolylpyridinium salts has been achieved using a tris(trimethylsilyl)silane/AIBN system to synthesize new polyheterocycles. beilstein-journals.org This suggests that if a suitable radical acceptor is present in a molecule appended to the pyridinone ring, an intramolecular radical cyclization could be a viable synthetic strategy.

Furthermore, the bromine atom can be a precursor to a pyridyl radical through single-electron reduction of the carbon-bromine bond. Such radicals can participate in addition reactions to alkenes and alkynes. nih.gov This approach allows for the formation of new carbon-carbon bonds at the position of the original bromine atom. The regioselectivity of these additions often follows an anti-Markovnikov pattern. nih.gov

Visible light-induced photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. rsc.org A bromine radical can be generated from a bromide ion using a photocatalyst, which can then act as a hydrogen atom transfer (HAT) agent to generate carbon-centered radicals from C-H bonds. rsc.org While this is not a direct reaction of this compound, it illustrates the broader context of how bromine can be involved in radical processes.

The table below summarizes potential radical reactions involving the bromo-substituent:

| Reaction Type | Reagents | Potential Product |

| Radical Dehalogenation | Bu₃SnH, AIBN | 5-Fluoropyridin-2(1H)-one |

| Radical Cyclization | Radical initiator, Alkene/Alkyne tether | Fused heterocyclic system |

| Radical Addition | Photocatalyst, Alkene/Alkyne | Alkylated pyridinone |

Mechanistic Investigations of Novel Transformations

While specific mechanistic studies on novel transformations of this compound are limited, insights can be drawn from related systems. For instance, the mechanism of palladium-catalyzed C-H arylation of heterocycles is generally believed to involve coordination of the palladium catalyst to a directing group, followed by C-H activation to form a palladacycle intermediate. nih.govmdpi.com Oxidative addition of an aryl halide and subsequent reductive elimination then furnishes the arylated product.

In the realm of radical reactions, mechanistic studies of photoredox alkylation of halopyridines support a process involving single-electron reduction of the halopyridine to form a pyridyl radical. nih.gov This radical then adds to an alkene or alkyne, and the resulting radical intermediate is quenched by a hydrogen atom donor to complete the catalytic cycle. nih.gov Computational and experimental studies have been used to support these proposed mechanisms, often involving techniques like cyclic voltammetry and density functional theory (DFT) calculations. nih.gov

The mechanism of nucleophilic aromatic substitution (SNAr) on related halopyridines has also been a subject of investigation. The presence of electron-withdrawing groups, such as the fluorine atom and the pyridinone carbonyl group in this compound, would activate the ring towards nucleophilic attack. Mechanistic studies on such reactions help in understanding the regioselectivity and the nature of the intermediates involved. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-bromo-5-fluoropyridin-2(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

High-Resolution 1H and 13C NMR Analysis

High-resolution ¹H and ¹³C NMR spectroscopy would provide fundamental information about the molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two protons on the pyridine (B92270) ring and the N-H proton. The chemical shifts and coupling constants would be indicative of their electronic environment and spatial relationships. For instance, the proton adjacent to the carbonyl group would likely appear at a different chemical shift than the one near the bromine and fluorine atoms. Spin-spin coupling between the ring protons would also provide valuable connectivity information.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the five carbon atoms in the pyridinone ring would be influenced by the attached substituents (Br, F, =O) and the nitrogen atom. The carbonyl carbon (C2) would typically appear at a characteristic downfield shift.

Although specific experimental data is unavailable, predicted NMR data can be calculated using computational chemistry software.

19F NMR for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the single fluorine atom. aiinmr.com The chemical shift of this signal would provide information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine nucleus and the adjacent protons and carbon atoms (¹H-¹⁹F and ¹³C-¹⁹F coupling) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing crucial data for confirming the position of the fluorine atom on the pyridine ring. wikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached. This would definitively assign the proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of one bromine, one fluorine, five carbon, three hydrogen, one nitrogen, and one oxygen atom. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectrum, aiding in the identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be employed to assess the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities or starting materials, and the mass spectrometer would then provide the molecular weight of each separated component, allowing for their identification.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an IR spectrum would reveal characteristic vibrational modes.

The presence of the carbon-fluorine (C-F) bond would result in a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The carbon-bromine (C-Br) stretching vibration would be found at lower wavenumbers, generally in the 500-600 cm⁻¹ range. The pyridine ring itself will have several characteristic stretching and bending vibrations.

A detailed analysis of a hypothetical IR spectrum is presented in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (lactam) | 3000-3400 (broad) | Stretching |

| C-H (aromatic) | > 3000 | Stretching |

| C=O (lactam) | 1650-1690 | Stretching |

| C=C, C=N (ring) | 1400-1600 | Stretching |

| C-F | 1000-1400 | Stretching |

| C-Br | 500-600 | Stretching |

This table is predictive and not based on published experimental data for this compound.

X-ray Crystallography for Solid-State Structural Conformation

Currently, there are no published crystal structures for this compound in crystallographic databases. A successful crystallographic analysis would yield a detailed structural model, including the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal lattice.

From this model, precise intramolecular dimensions could be determined. For instance, the C=O, C-F, and C-Br bond lengths could be measured with high accuracy. Furthermore, the planarity of the pyridinone ring and the orientation of the substituents could be definitively established. Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which play a critical role in the packing of molecules in the crystal, would also be elucidated.

A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic study is provided below.

| Parameter | Expected Value/Information |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C=O, C-N, C-C, C-H, C-F, C-Br |

| Key Bond Angles (°) | Angles defining the geometry of the pyridinone ring and the orientation of the fluoro and bromo substituents. |

| Intermolecular Forces | Presence and geometry of hydrogen bonds (e.g., N-H···O=C) and other non-covalent interactions like halogen bonding. |

This table represents the type of data expected from an X-ray crystallography experiment and is not based on published experimental results for this compound.

Computational and Theoretical Studies of 6 Bromo 5 Fluoropyridin 2 1h One

Electronic Structure and Molecular Geometry via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometry. For 6-bromo-5-fluoropyridin-2(1H)-one, DFT calculations would provide a detailed picture of its three-dimensional shape, bond lengths, bond angles, and the distribution of electrons.

Quantum Chemical Calculations for Energy Minima

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the energy minimum geometry. This is achieved by optimizing the molecular structure, where the forces on all atoms are minimized. For a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, DFT calculations at the B3LYP/6–311G(d,p) level of theory were used to obtain its optimized structure. nih.govnih.gov A similar approach for this compound would likely employ a comparable level of theory to predict its geometric parameters.

Table 1: Predicted Geometric Parameters for a Hypothetical Optimized Structure of this compound (Illustrative) This table is for illustrative purposes and does not represent actual calculated data for the named compound.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.23 Å |

| N-H Bond Length | ~1.01 Å |

Analysis of Molecular Orbitals and Charge Distribution

Understanding the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental to predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

In the aforementioned study of a related imidazo[4,5-b]pyridine derivative, the HOMO and LUMO were found to be distributed over the entire molecule, with a calculated energy gap of 2.3591 eV. nih.govnih.gov For this compound, the electron-withdrawing nature of the bromine and fluorine atoms, as well as the carbonyl group, would significantly influence the energies and localizations of these frontier orbitals. The analysis of the charge distribution would reveal the partial positive and negative charges on each atom, identifying electrophilic and nucleophilic centers.

Simulation and Elucidation of Reaction Mechanisms

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms at a molecular level.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how this compound participates in chemical reactions, for example, nucleophilic aromatic substitution, computational chemists would perform a transition state search. The transition state is the highest energy point along the reaction pathway. Once located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can predict various spectroscopic properties, which is a powerful tool for structure verification and interpretation of experimental data.

DFT calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. While online prediction tools exist, dedicated quantum chemical calculations often provide more accurate results that can aid in the assignment of complex spectra. nmrium.orgnmrdb.org For example, the chemical shifts of protons and carbons in this compound would be highly dependent on the electronic environment created by the bromine, fluorine, and carbonyl substituents.

Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparison with experimental IR spectra can help to confirm the presence of specific functional groups and to validate the calculated molecular structure. For instance, a strong absorption corresponding to the C=O stretch would be a key feature in the IR spectrum of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine |

: Tautomeric Preference and Interconversion Dynamics Remain Unexplored

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical investigations into the tautomeric preference and interconversion dynamics of the compound This compound . While the tautomerism of pyridinone structures, in general, is a subject of academic interest, dedicated studies on this particular halogenated derivative are not publicly available.

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, physical properties, and biological activity. For pyridinone derivatives, the primary tautomeric forms are the lactam (keto) and lactim (enol) structures. The equilibrium between these forms can be influenced by various factors, including the nature and position of substituents on the pyridine (B92270) ring, the solvent, and temperature.

Halogen substituents, such as bromine and fluorine, are known to exert strong inductive and resonance effects, which can significantly modulate the electronic distribution within a molecule and thereby influence the relative stability of its tautomers. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these subtle energetic differences and mapping the potential energy surfaces of tautomeric interconversion.

Despite the availability of these computational tools and the general interest in pyridinone chemistry, specific research detailing the relative energies of the possible tautomers of this compound, the transition states connecting them, and the dynamics of their interconversion has not been reported. Consequently, data tables and detailed research findings on its tautomeric preferences are not available to be presented.

Further computational and theoretical research would be necessary to elucidate the specific effects of the bromo and fluoro substituents on the tautomeric equilibrium of the pyridin-2(1H)-one core in this particular arrangement. Such studies would provide valuable insights into the fundamental chemistry of this compound.

Advanced Applications of 6 Bromo 5 Fluoropyridin 2 1h One in Contemporary Organic Synthesis and Materials Science

As a Strategic Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the functional groups on 6-bromo-5-fluoropyridin-2(1H)-one makes it an exemplary starting material for constructing more elaborate heterocyclic systems. The pyridone ring itself is a frequently occurring subunit in medicinal chemistry, and methods for its derivatization are of great interest. rsc.orgnih.gov The carbon-bromine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These methodologies allow for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents at the 6-position, leading to a vast library of substituted pyridones.

Furthermore, the pyridone core can be used in the synthesis of fused heterocyclic systems. For instance, studies on related functionalized pyridinones have shown that they can serve as precursors to bicyclic and polycyclic structures. researchgate.netrsc.org The strategic manipulation of substituents on the pyridone ring can facilitate intramolecular cyclization reactions, leading to the formation of fused systems such as pyrazolo[3,4-b]pyridines or other complex scaffolds. researchgate.net The ability to build upon the this compound core through sequential, site-selective reactions underscores its importance as a foundational element for complex molecule synthesis. rsc.org

Table 1: Potential Synthetic Transformations of this compound This interactive table summarizes key reaction types applicable to the title compound for synthesizing complex heterocycles.

| Reaction Type | Reagents/Catalyst | Potential Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-5-fluoropyridin-2(1H)-one |

| Heck Coupling | Alkene, Pd catalyst, Base | 6-Alkenyl-5-fluoropyridin-2(1H)-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 6-Amino-5-fluoropyridin-2(1H)-one |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 6-Alkynyl-5-fluoropyridin-2(1H)-one |

| Intramolecular Cyclization | (Following other modifications) | Fused Pyridone Heterocycles |

Precursors for New Functional Materials

The unique electronic and structural features of the pyridone ring system make it an attractive component for the design of advanced functional materials.

The 2-pyridone moiety is renowned for its ability to form robust hydrogen-bonded dimers through self-complementary donor-acceptor sites. wikipedia.org This predictable self-assembly behavior is a cornerstone of supramolecular chemistry. In the solid state, unsubstituted 2-pyridones can organize into higher-order helical structures via hydrogen bonding. wikipedia.org By incorporating this compound into larger molecular frameworks, its inherent hydrogen-bonding capability can be harnessed to direct the formation of complex, non-covalently linked supramolecular architectures. acs.org The introduction of fluorine and bromine atoms provides additional potential for halogen bonding and other non-covalent interactions, offering further control over the assembly process. The development of a pyridone-based phthalimide (B116566) "fleximer" whose supramolecular structure was determined by X-ray diffraction highlights how this core can be used to create intricate, self-assembling systems. acs.org

Pyridine-based polymers are a class of materials with significant potential for applications in electronics and energy. researchgate.net The incorporation of heterocyclic units like pyridine (B92270) into a polymer backbone can impart desirable properties such as thermal stability and ionic conductivity. researchgate.netbenicewiczgroup.com For example, polybenzimidazoles containing pyridine units have been synthesized for use in high-temperature polymer electrolyte membrane fuel cells, demonstrating excellent thermal stability and high proton conductivity. benicewiczgroup.com this compound, after suitable modification, could be utilized as a monomer or a precursor to a monomer for polymerization. The reactive bromine handle allows for its incorporation into a polymer chain via step-growth polymerization mechanisms, such as polycondensation reactions, potentially yielding materials with tailored electronic and physical properties.

In the field of renewable energy, dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology. nih.gov The efficiency of these cells relies heavily on the molecular design of the sensitizing dye. Many high-performance dyes are based on a donor-π-bridge-acceptor (D-π-A) architecture. nih.gov The pyridine ring has been successfully employed as an electron-accepting and anchoring group in DSSC dyes, capable of binding to the TiO₂ semiconductor surface and facilitating electron injection. researchgate.net Given this precedent, this compound could serve as a valuable precursor for the synthesis of novel organic sensitizers. It could be functionalized to act as the electron-accepting anchor or be integrated into the π-conjugated bridge of the dye molecule. The strong electron-withdrawing nature of the fluoro- and pyridone-carbonyl groups could be leveraged to tune the electronic properties of the dye, which is critical for optimizing light absorption and charge transfer processes within the solar cell. researchgate.net

Development of Novel Ligands for Catalysis

The ability of the pyridone scaffold to coordinate with metal ions has led to its use in the development of advanced catalysts.

The 2-pyridone structure, particularly in its deprotonated (2-pyridonate) form, is a versatile ligand in coordination chemistry and catalysis. rsc.orgrsc.org It can coordinate to a metal center through its nitrogen and oxygen atoms, acting as a bidentate chelating ligand or as a bridging ligand between two metal centers. wikipedia.orgrsc.org This versatility has made pyridonate ligands a key component in catalysts for a range of transformations. researchgate.net

Derivatives of this compound are prime candidates for the development of new ligands. The electronic properties of the ligand are crucial for determining the activity and selectivity of the resulting metal catalyst, and these properties can be finely tuned by the substituents on the pyridone ring. acs.org The electron-withdrawing fluorine atom in this compound would significantly influence the electron density at the coordination sites, thereby modifying the Lewis acidity of the complexed metal center. This allows for the rational design of catalysts with tailored reactivity, for example, in palladium-catalyzed cross-coupling reactions where ligand electronics play a critical role. acs.org The synthesis of various palladium(II) complexes with substituted pyridine ligands has demonstrated that functionalization directly impacts the physicochemical and catalytic properties of the coordination compounds. acs.org

Enantioselective Catalysis

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples or detailed research findings regarding the direct application of this compound as a primary ligand or catalyst in enantioselective catalysis. While functionalized pyridinone scaffolds are of interest in medicinal chemistry and materials science, their role in asymmetric catalysis is not prominently documented for this specific compound.

The field of enantioselective catalysis relies on the development of chiral ligands and catalysts that can induce stereoselectivity in a chemical transformation, leading to the preferential formation of one enantiomer over the other. These catalysts are often complex molecules with well-defined three-dimensional structures.

While it is conceivable that this compound could serve as a starting material or a structural motif in the synthesis of more complex chiral ligands, no specific instances of such an application have been reported in the reviewed literature. The development of novel chiral catalysts is a dynamic area of research, and the potential of this and other heterocyclic compounds may be explored in future studies. However, at present, there is no established body of work detailing its use in this context.

Therefore, the generation of detailed research findings, data tables, and specific examples of its role in enantioselective catalysis is not possible based on the current state of published research.

Future Perspectives and Emerging Avenues in 6 Bromo 5 Fluoropyridin 2 1h One Research

Innovations in Synthesis and Derivatization

The development of novel and efficient synthetic routes to 6-bromo-5-fluoropyridin-2(1H)-one and its derivatives is crucial for unlocking its full potential. While traditional methods may exist, future research is expected to focus on more sophisticated and sustainable approaches.

Innovations in the synthesis of related heterocyclic compounds, such as the use of metal-free, one-pot methods for creating diarylamines from aromatic aldehydes and anilines, suggest that similar environmentally friendly strategies could be developed for pyridinone synthesis. acs.org Such methods often boast high atom economy and mild reaction conditions, making them attractive for large-scale production.

Furthermore, the regioselective synthesis of related substituted pyrimidinones, which involves techniques like lithiation-substitution, highlights the potential for precise functionalization of the pyridinone ring. nih.gov Future efforts could explore catalytic C-H activation or flow chemistry to introduce a wide array of substituents onto the this compound scaffold, thereby generating a diverse library of novel compounds for further investigation. The development of photoredox/nickel dual catalysis for the functionalization of uridine (B1682114) derivatives also presents a promising strategy for creating novel analogues. acs.org

Unexplored Reactivity and Transformations

The unique arrangement of a bromine atom, a fluorine atom, an alkene bond, and an amide group within this compound suggests a rich and largely unexplored reactive landscape. The differential reactivity of the carbon-bromine and carbon-fluorine bonds offers significant opportunities for selective transformations.

The fluorine substituent is generally more amenable to nucleophilic aromatic substitution, while the bromine substituent is more reactive in copper or palladium-catalyzed cross-coupling reactions. ossila.com This differential reactivity could be exploited for the sequential and regioselective introduction of various functional groups. Future research could investigate a broader range of cross-coupling partners and nucleophiles to expand the library of accessible derivatives.

Moreover, the diene system within the pyridinone ring could potentially participate in various cycloaddition reactions, offering a pathway to complex, three-dimensional molecular architectures. nih.gov The development of novel fluorinated ring-fused chlorins through [8π+2π] cycloaddition reactions showcases the potential for such transformations. nih.gov Computational studies could play a pivotal role in predicting the feasibility and outcomes of these unexplored reactions, guiding experimental efforts towards the most promising transformations.

Advanced Characterization Beyond Current Standards

While standard characterization techniques like NMR and mass spectrometry are essential, a deeper understanding of the structure-property relationships of this compound and its derivatives necessitates the application of more advanced analytical methods.

Two-dimensional (2D) NMR spectroscopy, including techniques like COSY, HSQC, and HMBC, can provide unambiguous assignment of proton and carbon signals, which is particularly crucial for complex derivatives. researchgate.net The application of 2D NMR in combination with chemometric tools has been shown to be effective in classifying complex natural polymers and identifying key structural fragments, a methodology that could be adapted for the analysis of a library of pyridinone derivatives. mdpi.com

For solid-state characterization, techniques such as X-ray crystallography are invaluable for determining the precise three-dimensional structure and packing of these molecules in the solid state. rsc.orgresearchgate.net This information is critical for understanding intermolecular interactions and their influence on physical properties. Furthermore, advanced solid-state characterization techniques, including powder X-ray diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), can provide crucial information on polymorphism, thermal stability, and phase transitions, which are vital for pharmaceutical and material science applications. intertek.com

Interdisciplinary Research with Material Science and Engineering

The unique combination of a polar pyridinone core and halogen substituents makes this compound an intriguing building block for the development of novel functional materials.

The presence of fluorine can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy to polymers. umn.edu Consequently, incorporating this compound as a monomer or a functional additive into polymers could lead to the development of new materials with enhanced performance characteristics. Research into novel pyridine-based aromatic polyimides has already demonstrated that the incorporation of fluorine can lead to materials with good solubility, excellent thermal stability, and low dielectric constants. nih.gov

Furthermore, the electron-deficient nature of the fluorinated pyridine (B92270) ring makes it a promising component for organic electronic materials. ossila.com Halogenated pyridines have been utilized as building blocks for host materials in Organic Light Emitting Diodes (OLEDs). ossila.com Future research could explore the synthesis of oligomers and polymers containing the this compound moiety and investigate their photophysical and electronic properties for potential applications in OLEDs, organic photovoltaics, and thin-film transistors. The study of liquid crystals containing heterocyclic cores also provides a framework for designing new materials with self-assembling properties. researchgate.net

常见问题

Q. What are the most reliable synthetic routes for preparing 6-bromo-5-fluoropyridin-2(1H)-one, and how can competing side reactions be minimized?

Answer: The compound is typically synthesized via halogenation and fluorination of pyridinone precursors. A two-step approach is recommended:

- Step 1: Bromination at the 6-position using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–5°C) to avoid over-bromination .

- Step 2: Direct fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous dichloromethane. Ensure rigorous exclusion of moisture to prevent hydrolysis .

Side reaction mitigation: Monitor reaction progress via TLC or LC-MS. Competing dehalogenation or ring-opening reactions can occur if excess fluorinating agents are used; stoichiometric equivalents are critical .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Recrystallization: Use a 1:3 mixture of ethyl acetate/hexane for high-purity crystals. The compound’s low solubility in non-polar solvents aids in efficient recovery .

- Column chromatography: Employ silica gel with a gradient elution (0–5% methanol in dichloromethane) to separate halogenated byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer:

Q. What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particulates .

- Storage: Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent decomposition. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the fluorination of 6-bromopyridin-2(1H)-one precursors?

Answer: Regioselectivity is influenced by electronic and steric factors:

- Electronic effects: Fluorination at the 5-position is favored due to the electron-withdrawing bromine group at C-6, which activates the adjacent C-5 for electrophilic substitution .

- Steric guidance: Use bulky fluorinating agents (e.g., Selectfluor™) to direct fluorine to the less hindered C-5 position. Verify outcomes via NOESY NMR to confirm substitution patterns .

Q. What analytical discrepancies might arise when interpreting spectral data for this compound, and how can they be resolved?

Answer:

Q. How can crystallographic data for this compound be refined to resolve disorder in halogen positions?

Answer:

Q. What strategies optimize the stability of this compound in aqueous reaction media?

Answer:

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT calculations: Model the compound’s HOMO/LUMO orbitals to identify reactive sites. Bromine at C-6 acts as a better leaving group than fluorine, favoring Suzuki-Miyaura coupling at this position .

- Docking studies: Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand selection for coupling efficiency .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。